1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group, a sulfonyl bridge, and an ethanone moiety. The sulfonyl group connects the piperidine ring to a para-substituted phenyl ring, which is further functionalized with an acetyl group. This structure is characteristic of compounds designed for pharmacological evaluation, particularly in antiproliferative or antimicrobial contexts. While direct data on this compound are absent in the provided evidence, analogs with piperazine/piperidine sulfonyl and ethanone groups are well-documented .
Properties
IUPAC Name |
1-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-4-6-16(7-5-14)23(20,21)18-10-8-15(9-11-18)17-3-2-12-22-17/h2-7,12,15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWNFVWOYAYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling and sulfonation processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone exhibits significant biological activities that make it a candidate for various therapeutic applications:
Antiviral Activity
The compound has been identified as an antagonist for the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells. By blocking this receptor, the compound can inhibit viral replication and spread, suggesting its potential use in antiviral therapies targeting HIV infections.
Anticancer Properties
Recent studies have explored the compound's efficacy against human liver cancer. In vitro evaluations indicated that derivatives of this compound could inhibit cancer cell proliferation, making it a candidate for further development in oncology .
Neurological Applications
There is emerging evidence supporting the use of this compound in treating central nervous system disorders. Its structural similarity to known neuroactive agents suggests potential efficacy in conditions such as Alzheimer's disease and other cognitive impairments .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonyl-linked piperidine/piperazine derivatives with ethanone functionalities. Key structural analogs include:
Piperazine-Based Sulfonyl Ethanones 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) ():
- Features a piperazine ring (instead of piperidine) and a trifluoromethylphenyl group.
- Synthesized via coupling of 2-(thiophen-2-yl)acetic acid with piperazine derivatives, yielding an orange solid (82% yield).
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) ():
- Prepared using acetic acid and trifluoromethylphenyl-piperazine.
- Demonstrates the role of electron-withdrawing groups (e.g., -CF₃) in modulating reactivity and bioactivity .
Piperidine-Based Sulfonyl Ethanones 1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazin-1-yl)phenyl)ethanone ():
- Contains an indoline-sulfonyl group instead of thiophene.
- Molecular weight: 441.55 g/mol, highlighting how bulkier substituents increase molecular mass .
Tetrazole- and Triazole-Linked Ethanones (): Examples:
- 7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone.
- 7r: 2-((1-(4-(Trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone. Key differences:
- Substituents on the tetrazole ring (e.g., nitro, trifluoromethyl) influence melting points (154–177°C) and antiproliferative activity .
Physicochemical Properties
*Estimated based on structural analogs.
- Impact of Substituents: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase molecular weight and often enhance thermal stability (higher melting points) . Thiophene incorporation may improve lipophilicity and bioavailability compared to phenyl or pyridyl groups .
Key Differentiators
Piperidine vs.
Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom enhances electron-richness, possibly improving interaction with biological targets compared to phenyl or pyridyl groups .
Sulfonyl Linker : Enhances stability and solubility, a common feature in FDA-approved sulfonamide drugs.
Biological Activity
1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a compound with a complex structure that includes a thiophene ring, a piperidine ring, and a sulfonyl group. This unique arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiophene and piperidine structures have shown significant activity against various pathogens. In vitro evaluations indicated that these compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Compounds with similar structures have been explored for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Research indicates that these compounds can modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis .
Anticancer Activity
The anticancer properties of compounds containing thiophene and piperidine rings have been investigated with promising results. Studies show that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . For example, derivatives have been tested against human colon cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity .
Table 2: Anticancer Activity Data
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 112c | HCT116 | 4.363 | Induction of apoptosis |
| 112a | HCT116 | >50 | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiophene-piperidine derivatives for their biological activities. The study found that modifications to the piperidine ring significantly influenced both antimicrobial and anticancer activities, suggesting structure-activity relationships that could guide future drug development .
Q & A
Q. What are the established synthetic routes for 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone?
The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group, followed by sulfonation to attach the piperidinyl-thiophene moiety. For example:
- Step 1 : Acylation of a biphenyl derivative using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2 : Sulfonation of the intermediate using sulfonyl chloride derivatives, often requiring controlled reaction temperatures (e.g., 0–5°C) to avoid side reactions .
Purification is achieved via column chromatography or recrystallization.
Q. How is the structural identity of this compound confirmed in research settings?
Key techniques include:
- NMR Spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.5–7.0 ppm) .
- X-ray Crystallography : Resolves 3D geometry, bond angles, and sulfonyl group conformation (e.g., torsion angles between phenyl and piperidine rings) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~375) .
Q. What safety precautions are recommended when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to reduce side reactions .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) for sulfonation efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Cross-Validation : Combine NMR, IR, and high-resolution MS to resolve ambiguities (e.g., overlapping proton signals in aromatic regions) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution crystals to confirm bond lengths/angles .
Q. What methodologies are employed to assess its biological activity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anti-proliferative effects .
- Metabolic Stability : Assess hepatic clearance rates via microsomal incubation (e.g., human liver microsomes) .
Q. What computational approaches predict the physicochemical properties of this compound?
- QSAR Models : Corrogate logP, solubility, and bioavailability using 2D/3D molecular descriptors .
- Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand binding (e.g., GROMACS or AMBER workflows) .
- Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
